molecular formula C18H18N2O3 B6455448 3-benzyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2548999-18-2

3-benzyl-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6455448
CAS No.: 2548999-18-2
M. Wt: 310.3 g/mol
InChI Key: HEYNDIOCNKDCEL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities and are part of several pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives generally consists of a benzene ring fused to a pyrimidine ring . The specific substituents at various positions on the ring can greatly influence the properties of the compound.


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring structure . These can include electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific substituents present on the ring structure . These can influence factors such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely, depending on the specific compound and its biological target . Some quinazoline derivatives have been found to inhibit various enzymes, while others may interact with different cellular structures or processes .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can also vary widely, depending on the specific compound . Some quinazoline derivatives are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be toxic or have other hazardous properties .

Future Directions

The study of quinazoline derivatives is a very active area of research, due to their wide range of biological activities and potential uses in medicine . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and develop new compounds with improved properties .

Properties

IUPAC Name

3-benzyl-1-(2-methoxyethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-12-11-19-16-10-6-5-9-15(16)17(21)20(18(19)22)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYNDIOCNKDCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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